molecular formula C16H17NO3 B13902139 3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid

3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid

Cat. No.: B13902139
M. Wt: 271.31 g/mol
InChI Key: NPFRNIJXEZGAOD-UHFFFAOYSA-N
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Description

3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce a propanone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions involve the formation of an ethylene glycol ester, which is then hydrolyzed under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-methoxy-phenyl)-propanoic acid
  • 3-amino-3-(3-methoxy-phenyl)-propanoic acid
  • 3-amino-3-(2-methoxy-phenyl)-propanoic acid

Uniqueness

3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid is unique due to the specific positioning of the methoxy and phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-amino-3-(2-methoxy-4-phenylphenyl)propanoic acid

InChI

InChI=1S/C16H17NO3/c1-20-15-9-12(11-5-3-2-4-6-11)7-8-13(15)14(17)10-16(18)19/h2-9,14H,10,17H2,1H3,(H,18,19)

InChI Key

NPFRNIJXEZGAOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)C(CC(=O)O)N

Origin of Product

United States

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